Cas no 503045-59-8 (6-Chloro-3-iodo-1H-indazole)

6-Chloro-3-iodo-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-iodo-1H-indazole
- 6-CHLORO-3-IODO (1H)INDAZOLE
- 6-chloro-3-iodo-2H-indazole
- 6-chloranyl-3-iodanyl-2H-indazole
- 6-CHLORO-3-IODO-INDAZOLE
- EN300-760927
- AKOS016010547
- DB-071162
- AB42681
- MFCD07781533
- SCHEMBL1553907
- FKKMHPZZZRHKOE-UHFFFAOYSA-N
- 503045-59-8
- CS-0062452
- AS-42982
- DTXSID90620872
- 6-chloro-3-iodoindazole
- J-518548
-
- MDL: MFCD07781533
- インチ: InChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
- InChIKey: FKKMHPZZZRHKOE-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=C1)C(I)=NN2
計算された属性
- 精确分子量: 277.91100
- 同位素质量: 277.91077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- XLogP3: 2.9
じっけんとくせい
- PSA: 28.68000
- LogP: 2.82090
6-Chloro-3-iodo-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D959734-100mg |
6-CHLORO-3-IODO (1H)INDAZOLE |
503045-59-8 | 95% | 100mg |
$185 | 2023-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95685-500MG |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 500MG |
¥ 1,372.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95685-10G |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 10g |
¥ 10,296.00 | 2023-04-13 | |
Enamine | EN300-760927-0.1g |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 0.1g |
$122.0 | 2023-05-29 | |
TRC | C277920-25mg |
6-Chloro-3-iodo-indazole |
503045-59-8 | 25mg |
$ 170.00 | 2022-04-01 | ||
Alichem | A269002037-5g |
6-Chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 5g |
$984.90 | 2023-09-01 | |
Chemenu | CM125390-1g |
6-chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 1g |
$308 | 2021-08-05 | |
abcr | AB480960-5 g |
6-Chloro-3-iodo-1H-indazole |
503045-59-8 | 5g |
€1148.70 | 2023-06-15 | ||
TRC | C277920-100mg |
6-Chloro-3-iodo-indazole |
503045-59-8 | 100mg |
$ 450.00 | 2022-04-01 | ||
Alichem | A269002037-10g |
6-Chloro-3-iodo-1H-indazole |
503045-59-8 | 95% | 10g |
$1380.20 | 2023-09-01 |
6-Chloro-3-iodo-1H-indazole 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
6-Chloro-3-iodo-1H-indazoleに関する追加情報
6-Chloro-3-Iodo-1H-Indazole: A Comprehensive Overview
The compound with CAS No 503045-59-8, commonly referred to as 6-Chloro-3-Iodo-1H-indazole, is a highly specialized organic molecule belonging to the indazole family. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. The indazole core of this molecule, combined with the substituents at positions 6 (chlorine) and 3 (iodine), imparts distinctive electronic and structural characteristics that make it a valuable compound for research and development.
6-Chloro-3-Iodo-1H-indazole has been extensively studied for its role in drug discovery, particularly in the design of bioactive molecules. Recent advancements in medicinal chemistry have highlighted its potential as a scaffold for developing novel therapeutic agents. The presence of halogen substituents (chlorine and iodine) enhances the molecule's ability to interact with biological targets, making it a promising candidate for targeting specific proteins or enzymes associated with diseases such as cancer, inflammation, and neurodegenerative disorders.
In addition to its pharmacological applications, 6-Chloro-3-Iodo-1H-indazole has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron-deficient heterocycle, which is advantageous in designing materials with specific optoelectronic properties.
The synthesis of 6-Chloro-3-Iodo-1H-indazole involves a series of carefully controlled reactions that ensure the precise placement of substituents on the indazole ring. Recent studies have focused on optimizing synthetic routes to improve yield and purity, leveraging modern methodologies such as microwave-assisted synthesis and catalytic processes. These advancements have made the compound more accessible for large-scale production and further research.
From a structural standpoint, 6-Chloro-3-Iodo-1H-indazole exhibits interesting conformational flexibility due to the presence of the indole-like ring system. This flexibility plays a crucial role in its interactions with biological systems and its potential as a building block for more complex molecules. Computational studies have provided insights into the molecule's electronic structure, revealing its ability to engage in π–π interactions and hydrogen bonding, which are critical for its bioactivity.
The application of 6-Chloro-3-Iodo-1H-indazole extends beyond traditional chemical research into areas such as diagnostics and imaging. Its fluorescent properties have been explored for use in bioimaging applications, where it can serve as a probe for detecting specific biomolecules or cellular events. This dual functionality—combining therapeutic potential with diagnostic capabilities—underscores the versatility of this compound.
In conclusion, 6-Chloro-3-Iodo-1H-indazole (CAS No 503045-59-) stands out as a multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within medicine, materials science, and diagnostics.
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